molecular formula C24H21BrN2O2S B2948581 N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxybenzamide CAS No. 919703-81-4

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxybenzamide

Cat. No. B2948581
M. Wt: 481.41
InChI Key: SACLWSLYSDGICF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, a bromophenyl group, a thioether linkage, and a methoxybenzamide moiety. These functional groups would likely confer specific physical and chemical properties to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For instance, the bromine atom on the bromophenyl group could potentially be replaced by other groups in a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase its molecular weight and potentially its boiling and melting points .

Scientific Research Applications

Experimental Procedures

  • Characterization : The structures of the regioisomeric products are thoroughly characterized using heteronuclear 2D NMR experiments .

Results and Outcomes

DNA Binding Affinity

The most promising compound (designated as 14m) demonstrates strong binding affinity to double-helical DNA. Key findings include:

  • Validation Techniques : Circular dichroism and viscosity studies further support the minor groove binding .

Conclusion

The compound’s unique structure, facile scalability, and excellent atom economy make it a promising candidate for DNA-targeting applications. Its potential as a DNA-groove binder warrants further investigation in cancer therapy and drug development .

Future Directions

The future research on this compound could involve further studies to elucidate its synthesis, properties, and potential applications. This might include experimental work to optimize its synthesis, computational studies to predict its properties, and biological assays to evaluate its activity .

properties

IUPAC Name

N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21BrN2O2S/c1-29-21-9-5-3-7-19(21)24(28)26-14-15-30-23-18-6-2-4-8-20(18)27-22(23)16-10-12-17(25)13-11-16/h2-13,27H,14-15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACLWSLYSDGICF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxybenzamide

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